molecular formula C15H18N4OS B2495282 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 2034430-78-7

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No.: B2495282
CAS No.: 2034430-78-7
M. Wt: 302.4
InChI Key: DEWZBLUFRHBEBA-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a useful research compound. Its molecular formula is C15H18N4OS and its molecular weight is 302.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

1-Benzyl-4-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole compounds, synthesized using the click reaction, were reacted with [{(η6-C6H6)RuCl(μ-Cl)}2] and NH4PF6 to design half-sandwich complexes for catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes were characterized by single-crystal X-ray diffraction, highlighting the structural aspects of such compounds in catalysis (Saleem et al., 2013).

Biological Activities

A series of compounds with azetidinone and thiazolidinone moieties linked to an indole nucleus were synthesized and characterized, showing significant antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. This suggests the potential of such compounds in developing therapeutic agents (Saundane & Walmik, 2013).

Antimicrobial Evaluation

Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one were synthesized and evaluated for their antimicrobial activities against different strains of microorganisms. Some compounds exhibited promising antibacterial activities, indicating their potential in antimicrobial agent development (Chopde, Meshram & Pagadala, 2012).

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-21-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-9-8-16-17-19/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWZBLUFRHBEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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